N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Description
N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H25FN4O2S and its molecular weight is 476.57. The purity is usually 95%.
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Biological Activity
N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide, also known by its CAS number 1242909-91-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological properties. The molecular formula is C33H30FNO4 with a molecular weight of 523.59 g/mol. The presence of the fluorophenyl group and the thieno[3,2-d]pyrimidine moiety are significant for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through the inhibition of specific kinases involved in cell signaling pathways. For instance, studies have shown that compounds with similar structures can selectively inhibit class II phosphoinositide 3-kinases (PI3Ks), which play critical roles in cellular functions such as growth and survival .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Kinase Inhibition | Potential inhibitor of class II PI3Ks, impacting cell signaling pathways. |
Cell Growth | May influence cellular proliferation and apoptosis through kinase modulation. |
Selectivity | Structural modifications enhance selectivity against off-target kinases. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and the introduction of various substituents can significantly affect potency and selectivity. For example, removing or altering functional groups can lead to a loss of activity or enhanced selectivity for specific targets .
Case Study: Inhibition Profile
A study evaluated several derivatives based on the thieno[3,2-d]pyrimidine scaffold against a panel of kinases. The results demonstrated that certain modifications led to enhanced inhibitory activity against PI3K-C2α while maintaining minimal off-target effects . This highlights the importance of precise structural modifications in developing effective inhibitors.
Research Findings
Recent findings suggest that this compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses . In vitro studies indicated that this compound could reduce pro-inflammatory cytokine production in activated immune cells.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O2S/c1-16(17-9-11-20(27)12-10-17)28-24(32)19-8-5-13-31(14-19)26-29-22-21(18-6-3-2-4-7-18)15-34-23(22)25(33)30-26/h2-4,6-7,9-12,15-16,19H,5,8,13-14H2,1H3,(H,28,32)(H,29,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCZVMXGTTUOOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.